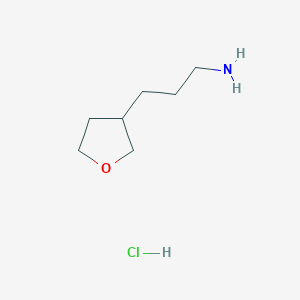
5-羟基喹喔啉-2,3(1H,4H)-二酮
描述
5-Hydroxyquinoxaline-2,3(1H,4H)-dione, also known as 5-HQXD, is an organic compound with a variety of applications in scientific research. It is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in the synthesis of various small molecules. 5-HQXD has been studied for its potential use in drug discovery and development, as well as its potential as a therapeutic agent.
科学研究应用
One of the applications of quinoxaline derivatives, including “5-Hydroxyquinoxaline-2,3(1H,4H)-dione”, is in the field of renewable energy, specifically in the development of Dye-Sensitized Solar Cells (DSSCs) .
Dye-Sensitized Solar Cells (DSSCs)
DSSCs are a type of solar cell that uses dye molecules to absorb sunlight and generate electricity . The dye molecules become electronically excited as their electrons leave the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs). The excited electrons are then injected into the semiconductor conduction band (CB), leaving the dye molecules in their oxidized forms .
Application of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione
In a study, various quinoxaline derivative dyes, including “5-Hydroxyquinoxaline-2,3(1H,4H)-dione”, were investigated as sensitizers in DSSCs . The simulation study was performed using the density functional theory and time-dependent (TD–DFT) methods .
Experimental Procedures
All derivatives have the same backbone structures, with two oxygens in fixed positions, and varying numbers and/or positions of hydroxyl groups . The TD–DFT calculations were used to predict various dye excitation energies and absorption spectra .
Results and Outcomes
The influence of varying numbers and positions of oxygen atoms and hydroxyl groups on optical properties for the free dyes was studied . DSSC characteristics such as light-harvesting efficiency (LHE), electronic injection driving force (ΔGinj), and dye regeneration spontaneity (ΔGreg) were all studied . Among the series, the Q1–7@ZnTiO3 interface shows the highest ΔGinj (−2.829 eV) and LHE (0.677) . The results indicate that hydroxyl group (OH) numbers and positions influence the DSSC microscopic properties, and consequently the macroscopic properties such as short circuit current density (JSC) and open circuit potential (VOC) .
属性
IUPAC Name |
5-hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUUIIXSWNBTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669212 | |
| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
862270-94-8 | |
| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-5-hydroxy-2,3-Quinoxalinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)





![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

